methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate
Description
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl ester group at position 4 and a (2E)-3-phenylprop-2-enoyl (cinnamoyl) amide moiety at position 4.
Properties
Molecular Formula |
C13H11N3O3S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
methyl 5-[[(E)-3-phenylprop-2-enoyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O3S/c1-19-13(18)11-12(20-16-15-11)14-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,17)/b8-7+ |
InChI Key |
CJNAIZXYVPBNJI-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=C(SN=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarbothioamide with methyl 2-bromo-2-(methylthio)acetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspases and inhibiting cell proliferation pathways .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles, substituents, and reported biological activities.
Structural and Functional Analogues
Key Observations
Core Heterocycle Influence
- Thiadiazole vs. Benzimidazole derivatives (e.g., Compound 235) exhibit antiproliferative activity via interactions with serum albumin and DNA, suggesting the target compound may share similar mechanisms if the thiadiazole ring permits analogous binding .
Substituent Effects
- Cinnamoyl Group: The (2E)-3-phenylprop-2-enoyl moiety is a common feature in anticancer agents (e.g., Compound 235’s GI50 of 9.79 µM) and hypolipidemic thiazolidinediones. Its conjugation to the thiadiazole core may modulate solubility and target affinity .
- Ester vs.
Biological Activity
Methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and an enoyl moiety. Its molecular formula is , and it exhibits properties that are conducive to biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often exhibit antimicrobial properties. In a study focused on related thiadiazole derivatives, significant antimicrobial activity was observed against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives . This suggests that this compound may possess similar efficacy.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 8d | Candida albicans | 32–42 |
| 8e | Aspergillus niger | 32–42 |
2. Cytotoxicity Studies
Cytotoxicity assays using human cell lines such as HaCat and Balb/c 3T3 have shown promising results for similar thiadiazole derivatives, indicating potential applications in cancer therapy . The MTT assay results demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cell Lines
| Compound | Cell Line | Viability (%) at 20 μM |
|---|---|---|
| 3g | HaCat | >80 |
| 3g | Balb/c 3T3 | >75 |
| Analog 2 | B16F10 | <50 |
3. Mechanism of Action
The mechanism of action for this compound may involve the inhibition of key enzymes or pathways in microbial cells. Molecular docking studies have suggested that binding interactions with targets such as MurD and DNA gyrase could be responsible for its antimicrobial effects .
Case Studies
Several studies have highlighted the biological potential of thiadiazole derivatives:
- Study on Antimicrobial Properties : A series of thiazolopyridine derivatives were synthesized and tested for their antimicrobial activity. The most active compound demonstrated potent inhibition against several bacterial strains, supporting the hypothesis that thiadiazole derivatives can be effective antimicrobial agents .
- Cytotoxicity Investigation : In vitro studies on B16F10 melanoma cells showed that certain analogs of thiadiazoles inhibited melanin production without significant cytotoxicity at lower concentrations . This suggests potential applications in skin-related therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
